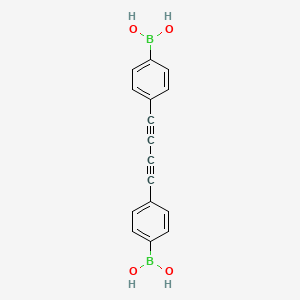

(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid

Description

“(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid” (CAS: 1223038-68-3) is a symmetric diboronic acid derivative featuring a rigid butadiyne (C≡C–C≡C) core flanked by two para-substituted phenyl rings, each terminated with boronic acid (–B(OH)₂) groups. This compound is widely utilized as a monomer in the synthesis of covalent organic frameworks (COFs), where its conjugated structure and boronic acid functionality enable dynamic covalent bonding, critical for constructing porous, crystalline materials . It is commercially available with a purity of 98% and is typically stocked in 100–250 mg quantities, priced at approximately ¥2566.00 per 250 mg .

Properties

IUPAC Name |

[4-[4-(4-boronophenyl)buta-1,3-diynyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12B2O4/c19-17(20)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21)22/h5-12,19-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHUAGFLAUNFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid typically involves the coupling of appropriate boronic acid precursors with a butadiyne-phenylene backbone. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halogenated aromatic compounds .

Industrial Production Methods

While specific industrial production methods for (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid groups to boranes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro groups). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid groups can yield boronic esters, while electrophilic aromatic substitution can introduce functional groups such as halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid involves its interaction with various molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the activity of enzymes that rely on diol-containing cofactors or substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, synthetic, and functional properties of “(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid” with analogous diboronic acids and related derivatives.

Table 1: Key Properties of Selected Diboronic Acid Derivatives

Structural and Functional Comparison

- Core Linker Rigidity and Conjugation :

- The butadiyne linker in the target compound imparts high rigidity and extended π-conjugation, enhancing electronic communication between boronic acid groups. This is advantageous for COFs requiring thermal stability and charge transport .

- The 1,2-diphenylethene linker in CAS 1054451-31-8 introduces a planar, isomerizable ethene group, which may reduce conjugation compared to butadiyne but offers tunable steric effects .

- The phenylazanediyl linker in CAS 862553-94-4 introduces nitrogen atoms, enabling hydrogen bonding and coordination chemistry, which broaden applications in catalysis .

Research Findings and Trends

Recent studies highlight the superiority of butadiyne-linked diboronic acids in high-surface-area COFs (e.g., >1000 m²/g), outperforming phenylazanediyl-based frameworks in gas storage . However, phenylazanediyl derivatives exhibit enhanced catalytic activity due to nitrogen’s Lewis basicity .

Biological Activity

(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid is a compound of interest due to its unique structural features and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its diboronic acid functional groups attached to a butadiyne backbone and phenylene rings. The molecular formula for (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid is , with a molecular weight of 318.15 g/mol. The structure can be represented as follows:

The biological activity of diboronic acids primarily revolves around their ability to form reversible covalent bonds with biomolecules. This property allows them to modulate enzyme activities and influence signaling pathways. The specific mechanisms include:

- Inhibition of Enzymatic Activity : Diboronic acids can inhibit enzymes such as proteases and kinases by binding to their active sites.

- Regulation of Protein Interactions : They can disrupt protein-protein interactions which are critical in various cellular processes.

Therapeutic Applications

The potential therapeutic applications of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid include:

- Cancer Treatment : Research indicates that diboronic acids may have anti-cancer properties by inhibiting tumor growth through the modulation of specific pathways involved in cell proliferation.

- Antiviral Activity : Some studies suggest that these compounds can interfere with viral replication processes.

Case Study 1: Cancer Cell Line Studies

A study examined the effects of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Cell cycle arrest |

| PC-3 | 6.8 | Apoptosis induction |

Case Study 2: Antiviral Activity

Another study investigated the antiviral properties of diboronic acids against HIV. The compound showed a dose-dependent reduction in viral load in infected cell cultures.

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.